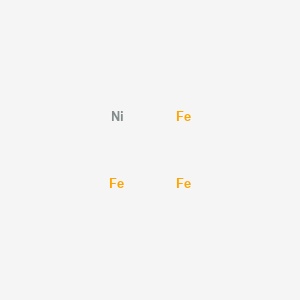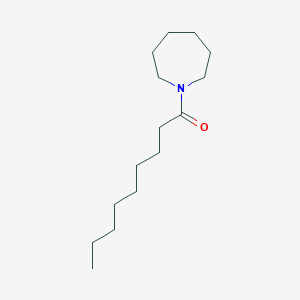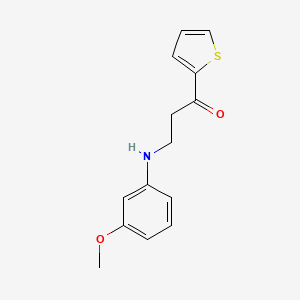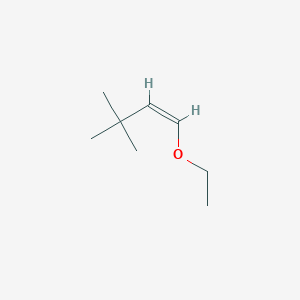
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is a complex organic compound that combines the functional groups of urea, phenylsulfonyl, and trichloroacetyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- typically involves the reaction of phenylsulfonyl chloride with trichloroacetic acid in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The phenylsulfonyl and trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phenylsulfonyl and trichloroacetyl groups can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The urea moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-(phenylsulfonyl)-3-(chloroacetyl)-: Similar structure but with a chloroacetyl group instead of trichloroacetyl.
Thiourea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-: Contains a thiourea group instead of urea.
Urea, 1-(phenylsulfonyl)-3-(acetyl)-: Features an acetyl group instead of trichloroacetyl.
Uniqueness
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
Propiedades
Número CAS |
18355-25-4 |
|---|---|
Fórmula molecular |
C9H7Cl3N2O4S |
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
N-(benzenesulfonylcarbamoyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C9H7Cl3N2O4S/c10-9(11,12)7(15)13-8(16)14-19(17,18)6-4-2-1-3-5-6/h1-5H,(H2,13,14,15,16) |
Clave InChI |
QKCCAZCOKNGFCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)



![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
